5S-HpETE

描述

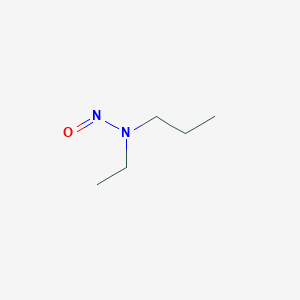

5-Hydroperoxyeicosatetraenoic acid (5-HPETE) is a hydroperoxide derivative of arachidonic acid and a product of the 5-lipoxygenase pathway. It plays a role in various biological processes, including the modulation of synaptic transmission and the synthesis of other bioactive lipids .

Synthesis Analysis

The synthesis of 5-HPETE is initiated by the enzyme 5-lipoxygenase, which oxygenates arachidonic acid. This process yields 5-HPETE, which can be further transformed into leukotrienes, compounds involved in inflammatory responses. The synthesis of 5-HPETE can vary significantly depending on the source, such as potatoes, and is influenced by factors like storage conditions .

Molecular Structure Analysis

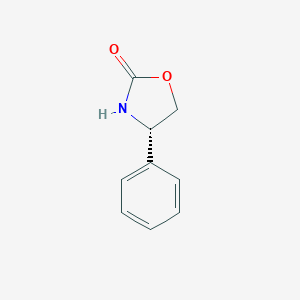

5-HPETE possesses a hydroperoxy group at the 5th carbon of the eicosatetraenoic acid chain. This molecular feature is crucial for its biological activity and distinguishes it from other HPETE molecules, such as 12-HPETE and 15-HPETE, which have the hydroperoxy group at different positions .

Chemical Reactions Analysis

5-HPETE is involved in the formation of platelet-activating factor (PAF) in stimulated cells, a process that does not require additional mobilization of intracellular calcium. Instead, 5-HPETE increases diacylglycerol (DAG) levels, which activates protein kinase C (PKC). PKC then facilitates the release of lyso-PAF and arachidonic acid from complex lipid stores .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-HPETE can be studied using various analytical techniques. Direct chemical ionization mass spectrometry (DCIMS) has been applied to identify and quantify 5-HPETE, utilizing a polyimide-coated fused silica fiber for vaporization. This method allows for the detection of 5-HPETE in its nonreduced and nonderivatized free acid form . Additionally, 5-HPETE's inhibitory effect on Na+, K(+)-ATPase activity in neuronal cells suggests that it has a significant impact on membrane-associated enzymes and could influence neuronal function and signaling .

科学研究应用

15-脂氧合酶的作用机制:5(S)-HPETE被用于研究15-脂氧合酶的作用机制,作为白三烯A4合成酶。这一应用在Macmillan等人(1994年)的研究中得到了突出展示,发表在The Journal of Biological Chemistry (Macmillan et al., 1994)。

人类中性粒细胞中5-脂氧合酶的激活:它被用作底物来测量人类中性粒细胞中5-脂氧合酶的激活,这个过程可以被天然激动剂或Ca2+离子载体A23187诱导。这一用途在McDonald等人(1991年)的研究中有所描述,发表在The Biochemical Journal (McDonald et al., 1991)。

对中性粒细胞激活的影响:5-HPETE增强了FMLP刺激的超氧化物生成和细胞质游离钙增加,导致中性粒细胞激活,正如1990年发表的一项研究所指出的(瀬谷等人,1990年)。

神经元Na+、K(+)-ATP酶活性的抑制:5-HPETE是神经元Na+、K(+)-ATP酶活性的有效抑制剂,可能影响突触传递,正如Foley(1997年)在Biochemical and Biophysical Research Communications中报道的(Foley, 1997)。

三苯基膦的稳定性和氧化:包括5S-HPETE在内的HPETEs可以用于研究其氧化三苯基膦的能力以及它们在-20°C下数月的稳定性。这一应用在Boeynaems等人(1980年)的研究中有所讨论,发表在Prostaglandins (Boeynaems et al., 1980)。

诱导大鼠视网膜凋亡:5S-HPETE在体外诱导大鼠视网膜中的感光细胞凋亡,可能影响视网膜疾病的时间进程。这是由Hafezi等人(1998年)在Klinische Monatsblatter fur Augenheilkunde中进行的研究(Hafezi et al., 1998)。

未来方向

属性

IUPAC Name |

(5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUUNUQHXIOFDA-JGKLHWIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017279 | |

| Record name | (5S,6E,8Z,11Z,14Z)-5-Hydroperoxy-6,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5(S)-Hydroperoxyeicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

5S-HpETE | |

CAS RN |

71774-08-8 | |

| Record name | 5(S)-HPETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71774-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8,11,14-Eicosatetraenoic acid, 5-hydroperoxy-, (S-(E,Z,Z,Z))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S,6E,8Z,11Z,14Z)-5-Hydroperoxy-6,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5(S)-Hydroperoxyeicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)

![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)

![3-methoxy-5-[(Z)-pentadec-10-enyl]phenol](/img/structure/B32364.png)

![(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione](/img/structure/B32375.png)

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)